Calcium Ascorbate is a salt of Ascorbic Acid (Vitamin C) and Calcium. It serves as a source of both Vitamin C and Calcium, exhibiting antioxidant properties similar to Ascorbic Acid. In scientific research, Calcium Ascorbate is used as a more bioavailable and less acidic alternative to Ascorbic Acid [, , , ]. This makes it particularly valuable for applications where gastric irritation caused by Ascorbic Acid's acidity is a concern.
Synthesis Analysis
Several methods are employed to synthesize Calcium Ascorbate. One approach involves reacting Ascorbic Acid with Calcium Hydroxide in a specific molar ratio []. Another method utilizes Calcium Carbonate and Ascorbic Acid, reacting them under controlled temperature conditions (60–80 °C) for a specific duration (20–25 minutes) [].
Molecular Structure Analysis
Calcium Ascorbate demonstrates antioxidant activity through the donation of electrons to neutralize free radicals. This reaction mechanism is similar to Ascorbic Acid. Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging technique show Calcium Ascorbate exhibiting comparable, and sometimes even higher, antioxidant activity than Ascorbic Acid [].
Mechanism of Action
Antioxidant activity: Similar to Ascorbic Acid, it neutralizes free radicals by donating electrons, protecting cells from oxidative damage [].
Calcium Supplementation: It serves as a source of Calcium, contributing to various physiological processes like bone health and muscle function [].
Physical and Chemical Properties Analysis
Calcium Ascorbate presents as a white crystalline powder, readily soluble in water [, ]. It exhibits greater stability compared to Ascorbic Acid due to its lower hygroscopicity []. The pH of its aqueous solutions is higher than that of Ascorbic Acid, mitigating gastric acidity [, ].
Applications
Food Science: It serves as an antioxidant and preservative in food products like fresh-cut fruits, vegetables, and meat products [, , , , , , , , , , , , , , ]. Its role in preventing browning and softening enhances the shelf-life and maintains the quality of these perishable foods.
Nutritional Studies: Its higher bioavailability compared to Ascorbic Acid makes it valuable for investigating Vitamin C absorption and metabolism in vivo [, , , ].
Bone Health Research: Calcium Ascorbate is used in studies exploring its potential role in preventing or mitigating osteoporosis due to its combined Calcium and Vitamin C content [].
Antibacterial Research: Electro-activated solutions of Calcium Ascorbate have shown significant antibacterial activity against bacteria like Bacillus cereus, highlighting its potential as a natural antimicrobial agent [].
Related Compounds
Ascorbic Acid
Relevance: Ascorbic acid is a fundamental component of calcium ascorbate. The latter is a mineral ascorbate, formed by the reaction of ascorbic acid with calcium salts []. While both compounds exhibit antioxidant activity, calcium ascorbate is developed to mitigate the gastric irritation associated with ascorbic acid's acidity [, ]. Studies demonstrate that calcium ascorbate can increase gastric fluid pH, thus reducing acidity, while maintaining similar antioxidant properties to ascorbic acid [].
Calcium Chloride
Relevance: Research uses calcium chloride as a comparative control when investigating the effects of calcium ascorbate on fresh-cut produce [, , , ]. Both compounds are calcium salts, but calcium ascorbate incorporates the antioxidant properties of ascorbic acid. Studies reveal that calcium ascorbate demonstrates better efficacy in preserving color, reducing browning, and extending the shelf life of fresh-cut fruits and vegetables compared to calcium chloride [, , ].
Calcium Acetate
Relevance: Similar to calcium chloride, calcium acetate serves as a comparative control in studies examining the bioavailability and absorption of calcium from different salts, including calcium ascorbate [, ]. Research indicates that calcium ascorbate exhibits higher absolute bioavailability compared to calcium acetate [, ]. This difference is attributed to a longer mean residence time of calcium ascorbate in the intestinal tract, potentially enhancing calcium absorption [, ].
Citric Acid
Relevance: Citric acid often appears in conjunction with calcium ascorbate in formulations designed to maintain the quality of fresh-cut produce [, ]. The combination of citric acid's acidity and calcium ascorbate's antioxidant properties effectively controls browning, maintains color, and extends the shelf life of various fruits and vegetables [, ].
N-Acetyl-L-cysteine
Relevance: Studies have investigated the combined use of NAC with calcium ascorbate and citric acid as an anti-browning dip for preserving the quality of fresh-cut mangoes []. The synergistic action of these compounds effectively maintains color, reduces browning, and preserves the overall visual appeal of the fruit during storage [].
Potassium Chloride
Relevance: Potassium chloride is often investigated as a partial or total replacement for sodium chloride in meat products, with studies exploring its effects in conjunction with calcium ascorbate [, , ]. These studies aim to reduce sodium content while maintaining desirable sensory characteristics and physicochemical properties of the meat products. Results show that combinations of potassium chloride and calcium ascorbate can effectively lower sodium content while improving aspects such as color, tenderness, and microbial stability [, ].
Potassium Lactate
Relevance: Potassium lactate, along with potassium chloride, has been investigated as a potential sodium chloride substitute in combination with calcium ascorbate in meat products [, , ]. The combined use aims to reduce sodium content while maintaining product quality. Studies indicate that incorporating potassium lactate and calcium ascorbate can effectively lower sodium levels, improve tenderness, and enhance the flavor profile of meat products [, , ].
Lactic Acid
Relevance: Studies investigating the antimicrobial properties of electroactivated solutions often compare the efficacy of electroactivated calcium lactate to standard lactic acid [, ]. These studies aim to determine whether electroactivation enhances the antimicrobial properties of organic acids derived from their salts. Research shows that electroactivated solutions of calcium lactate, a precursor to calcium ascorbate, exhibit significantly greater efficacy against certain foodborne pathogens compared to standard lactic acid at equivalent titratable acidity [, ]. This finding suggests that electroactivation could be a promising approach to developing novel antimicrobial agents.
Dehydroascorbic Acid
Relevance: Research highlights a potential interaction between dehydroascorbic acid and glucose transport across the blood-brain barrier []. While calcium ascorbate itself does not appear to affect glucose uptake, its oxidized form, dehydroascorbic acid, competitively inhibits glucose transport []. This finding suggests that the balance between ascorbic acid and dehydroascorbic acid may have implications for brain glucose metabolism.
INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol
Synonyms
L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate
Canonical SMILES
C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca]
Isomeric SMILES
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca]
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L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992) L-ascorbic acid is the L-enantiomer of ascorbic acid and conjugate acid of L-ascorbate. It has a role as a coenzyme, a flour treatment agent, a food antioxidant, a plant metabolite, a cofactor, a skin lightening agent, a geroprotector and a food colour retention agent. It is an ascorbic acid and a vitamin C. It is a conjugate acid of a L-ascorbate. It is an enantiomer of a D-ascorbic acid. A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant. Ascorbic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Ascorbic acid is a Vitamin C. Ascorbic Acid is a natural product found in Camellia sinensis, Talaromyces islandicus, and other organisms with data available. Ascorbic Acid is a natural water-soluble vitamin (Vitamin C). Ascorbic acid is a potent reducing and antioxidant agent that functions in fighting bacterial infections, in detoxifying reactions, and in the formation of collagen in fibrous tissue, teeth, bones, connective tissue, skin, and capillaries. Found in citrus and other fruits, and in vegetables, vitamin C cannot be produced or stored by humans and must be obtained in the diet. (NCI04) See also: Sodium Ascorbate (active moiety of); D-ascorbic acid (narrower); Magnesium Ascorbyl Phosphate (active moiety of) ... View More ...